molecular formula C42H82O9 B586150 Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer CAS No. 144470-58-6

Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer

Cat. No.: B586150
CAS No.: 144470-58-6
M. Wt: 731.1 g/mol
InChI Key: JPWFLGRTTWURLS-UHFFFAOYSA-N
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Description

Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer is a complex chemical compound with the molecular formula C21H44O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer typically involves the esterification of octadecanoic acid with 1,2,3-propanetriol (glycerol). The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reactants and catalysts to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. In chemical processes, it acts as a surfactant, reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as both a surfactant and a lubricant makes it versatile for various applications .

Properties

CAS No.

144470-58-6

Molecular Formula

C42H82O9

Molecular Weight

731.1 g/mol

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-(12-hydroxyoctadecanoyloxy)propoxy]propyl] 12-hydroxyoctadecanoate

InChI

InChI=1S/C42H82O9/c1-3-5-7-21-27-37(43)29-23-17-13-9-11-15-19-25-31-41(47)50-35-39(45)33-49-34-40(46)36-51-42(48)32-26-20-16-12-10-14-18-24-30-38(44)28-22-8-6-4-2/h37-40,43-46H,3-36H2,1-2H3

InChI Key

JPWFLGRTTWURLS-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O)O)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O)O)O

Synonyms

Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer

Origin of Product

United States

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